molecular formula C14H24N2O2 B4942262 (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine

(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B4942262
M. Wt: 252.35 g/mol
InChI Key: GDVDLRQSUOCRDJ-UHFFFAOYSA-N
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Description

(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DMBA is a tertiary amine that contains both an aryl and an amino group, making it a versatile molecule for use in organic synthesis and biochemical research.

Scientific Research Applications

(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to have both agonist and antagonist activity at various receptor sites, including the serotonin, dopamine, and adrenergic receptors. This makes (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine a valuable tool for studying the mechanisms of action of these receptors and for developing new drugs that target them.

Mechanism of Action

The exact mechanism of action of (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood, but it is thought to act as a modulator of neurotransmitter signaling pathways. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased activity at their respective receptor sites. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have a modulatory effect on the serotonin system, although the exact nature of this effect is not yet clear.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunomodulatory properties. Additionally, (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to have an effect on metabolism, with some studies suggesting that it may have thermogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its versatility. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine can be easily modified to create a wide range of derivatives, making it a valuable tool for studying the structure-activity relationships of various compounds. Additionally, (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its potential toxicity. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to have a narrow therapeutic window, meaning that it can be toxic at relatively low doses. Therefore, caution must be exercised when using (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments.

Future Directions

There are many potential future directions for research on (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One area of interest is in the development of new drugs that target the serotonin, dopamine, and adrenergic receptors. (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine could be used as a starting point for the development of these drugs, as it has been shown to have activity at these receptor sites. Additionally, (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine could be used as a tool for studying the mechanisms of action of these receptors, which could lead to a better understanding of their role in various physiological processes. Finally, (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine can be synthesized using a variety of methods, including reductive amination, Grignard reactions, and reductive coupling. One commonly used method involves the reaction of 2,4-dimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reduction with lithium aluminum hydride. This method yields high purity (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine with a yield of around 70%.

properties

IUPAC Name

N'-[(2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15(2)8-9-16(3)11-12-6-7-13(17-4)10-14(12)18-5/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVDLRQSUOCRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

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